molecular formula C17H14N2O5S B11453980 3-(2,5-Dimethoxyphenyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid CAS No. 422271-08-7

3-(2,5-Dimethoxyphenyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid

Cat. No.: B11453980
CAS No.: 422271-08-7
M. Wt: 358.4 g/mol
InChI Key: OTVZAJUDLQAVCO-UHFFFAOYSA-N
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Description

3-(2,5-DIMETHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLIC ACID is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a dimethoxyphenyl group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIMETHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLIC ACID typically involves multi-step organic reactions One common method includes the condensation of 2,5-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base This intermediate is then subjected to cyclization under acidic conditions to yield the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIMETHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

3-(2,5-DIMETHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLIC ACID has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.

    Biology: It is studied for its potential to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound’s reactivity and stability make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2,5-DIMETHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth. The sulfanylidene group plays a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-DIMETHOXYPHENYL)-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLIC ACID
  • 3-(2,5-DIMETHOXYPHENYL)-4-OXO-2-IMINO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLIC ACID

Uniqueness

3-(2,5-DIMETHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLIC ACID is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it more effective in its applications compared to similar compounds.

Properties

CAS No.

422271-08-7

Molecular Formula

C17H14N2O5S

Molecular Weight

358.4 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid

InChI

InChI=1S/C17H14N2O5S/c1-23-10-4-6-14(24-2)13(8-10)19-15(20)11-5-3-9(16(21)22)7-12(11)18-17(19)25/h3-8H,1-2H3,(H,18,25)(H,21,22)

InChI Key

OTVZAJUDLQAVCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S

Origin of Product

United States

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